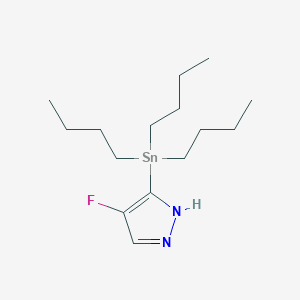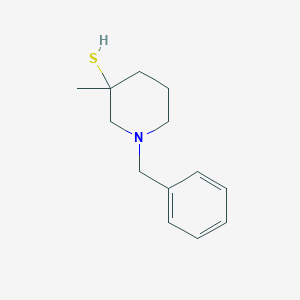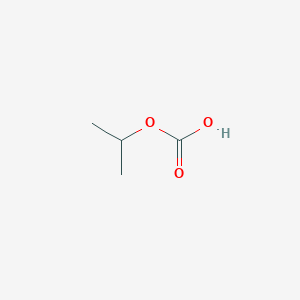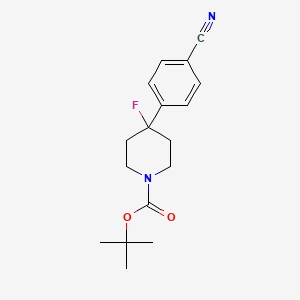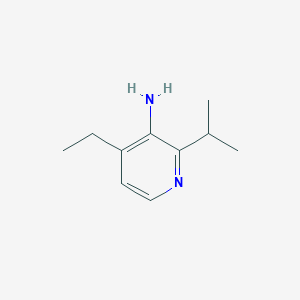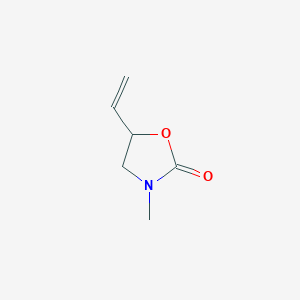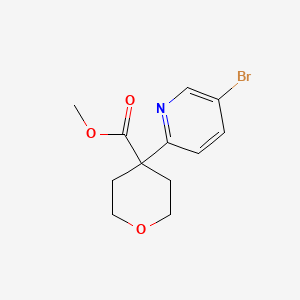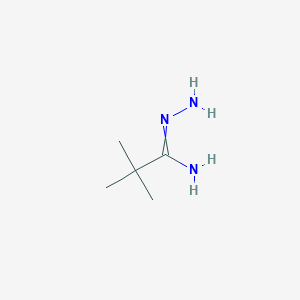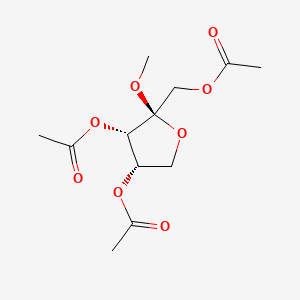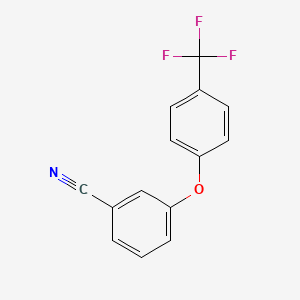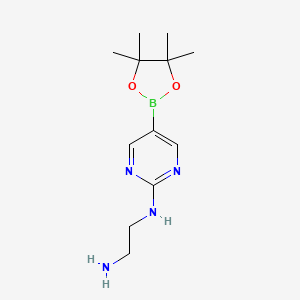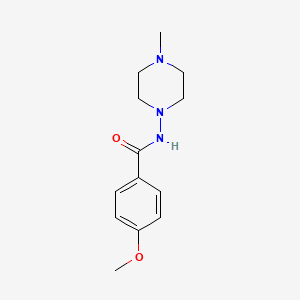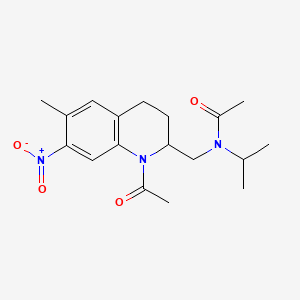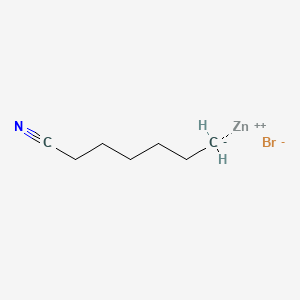![molecular formula C13H9NO2S B13965463 6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid](/img/structure/B13965463.png)
6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid is a heterocyclic compound with the molecular formula C13H9NO2S and a molecular weight of 243.28 g/mol This compound features a pyrrolo[2,1-b]thiazole core substituted with a phenyl group at the 6-position and a carboxylic acid group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule.
Aplicaciones Científicas De Investigación
6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for its possible anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,1-b]thiazole-7-carboxylic acid: Lacks the phenyl group, which may affect its reactivity and biological activity.
6-Methylpyrrolo[2,1-b]thiazole-7-carboxylic acid: Substitution of the phenyl group with a methyl group can lead to different chemical and biological properties.
6-Phenylpyrrolo[2,1-b]thiazole-5-carboxylic acid: The position of the carboxylic acid group is different, which can influence the compound’s reactivity and interactions.
Uniqueness
6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid is unique due to the presence of both the phenyl and carboxylic acid groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse functionalization, making it a versatile compound in various research applications .
Propiedades
Fórmula molecular |
C13H9NO2S |
|---|---|
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
6-phenylpyrrolo[2,1-b][1,3]thiazole-7-carboxylic acid |
InChI |
InChI=1S/C13H9NO2S/c15-13(16)11-10(9-4-2-1-3-5-9)8-14-6-7-17-12(11)14/h1-8H,(H,15,16) |
Clave InChI |
SBKFRZIEYAFPPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN3C=CSC3=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


